molecular formula C7H15ClO3Si B1591143 2-(Chloromethyl)allyltrimethoxysilane CAS No. 39197-94-9

2-(Chloromethyl)allyltrimethoxysilane

Cat. No.: B1591143
CAS No.: 39197-94-9
M. Wt: 210.73 g/mol
InChI Key: GXGGOCHUJJTJGF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)allyltrimethoxysilane is an organosilicon compound with the molecular formula C7H15ClO3Si. It is a colorless liquid that is used as a chemical intermediate in various industrial applications. This compound is part of the organomethoxysilane family and is known for its reactivity due to the presence of both chloromethyl and allyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)allyltrimethoxysilane can be synthesized through the reaction of allyltrimethoxysilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxysilane groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)allyltrimethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: The methoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Addition Reactions: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

    Acids and Bases: Hydrolysis reactions are typically catalyzed by acids or bases.

    Electrophiles: Such as halogens and hydrogen halides, are used in addition reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and siloxanes are the primary products of hydrolysis.

    Addition Products: New carbon-carbon bonds are formed, leading to a variety of allylated products.

Scientific Research Applications

2-(Chloromethyl)allyltrimethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.

    Biology: Employed in the modification of biomolecules and surfaces to introduce reactive silane groups for further functionalization.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)allyltrimethoxysilane involves the reactivity of its functional groups:

    Chloromethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds.

    Allyl Group: Participates in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Methoxysilane Groups: Undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties.

Comparison with Similar Compounds

Similar Compounds

    Allyltrimethoxysilane: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group, leading to different reactivity in addition reactions.

    3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, which provides different polymerization properties compared to the allyl group.

Uniqueness

2-(Chloromethyl)allyltrimethoxysilane is unique due to the presence of both chloromethyl and allyl groups, which provide a combination of reactivity in substitution and addition reactions. This dual functionality makes it a versatile intermediate in the synthesis of various functionalized silanes and siloxanes.

Properties

IUPAC Name

2-(chloromethyl)prop-2-enyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGOCHUJJTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC(=C)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555247
Record name [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39197-94-9
Record name [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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